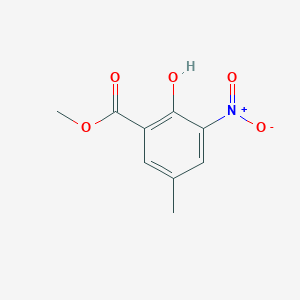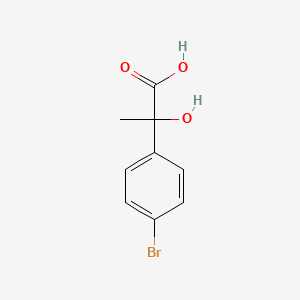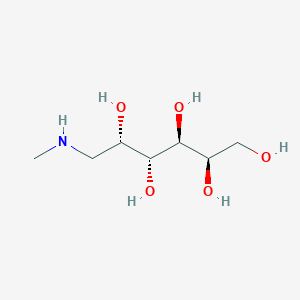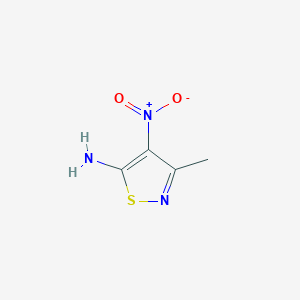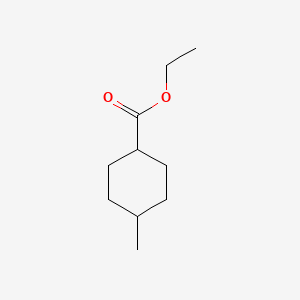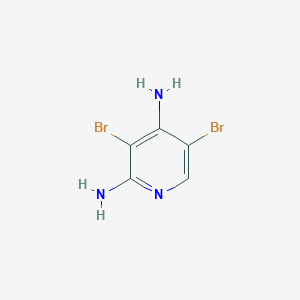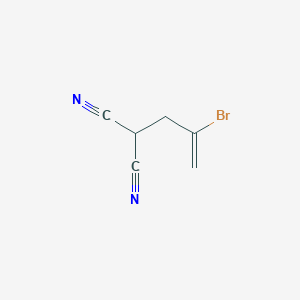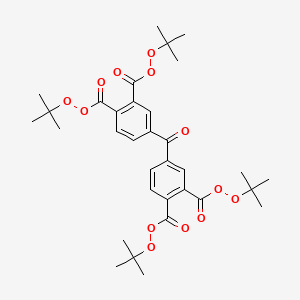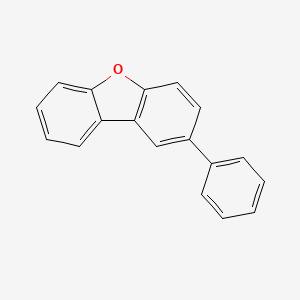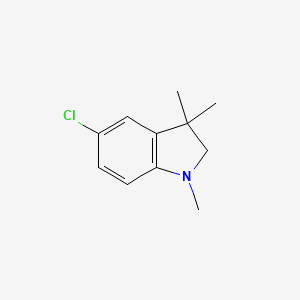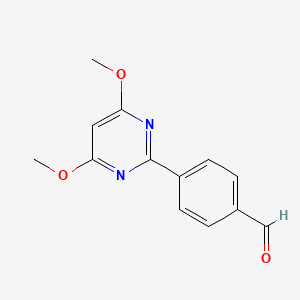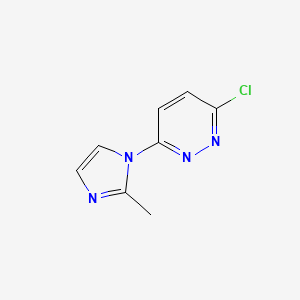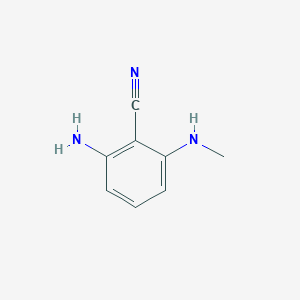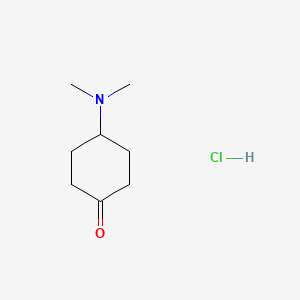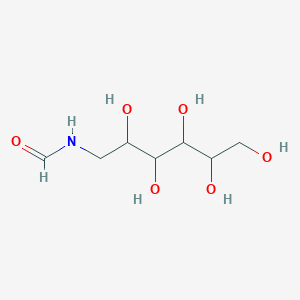
1-Deoxy-1-formamido-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Deoxy-1-formamido-D-glucitol, also known as 1-deoxy-1-(formamido)-D-glucopyranose, is a synthetic sugar alcohol. This compound has garnered significant attention due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C7H15NO6 and is identified by the CAS number 89182-60-5 .
Métodos De Preparación
The synthesis of 1-deoxy-1-formamido-D-glucitol involves several steps. One common method includes the reaction of D-glucitol with formamide under specific conditions to introduce the formamido group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
For industrial production, the process is scaled up, often involving continuous flow reactors to maintain consistent reaction conditions and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications .
Análisis De Reacciones Químicas
1-Deoxy-1-formamido-D-glucitol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Using reducing agents such as sodium borohydride, the compound can be reduced to its corresponding alcohols.
Substitution: The formamido group can be substituted with other functional groups using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Aplicaciones Científicas De Investigación
1-Deoxy-1-formamido-D-glucitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Mecanismo De Acción
The mechanism by which 1-deoxy-1-formamido-D-glucitol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate glucose metabolism by enhancing insulin receptor sensitivity. This interaction likely involves the binding of the compound to the insulin receptor, facilitating improved glucose uptake and utilization.
Additionally, the compound’s ability to chelate metal ions such as Cu2+ and Fe2+ suggests its potential role in reducing oxidative stress and preventing metal ion-induced cellular damage .
Comparación Con Compuestos Similares
1-Deoxy-1-formamido-D-glucitol can be compared with other similar compounds, such as:
1-Deoxy-1-methylamino-D-glucitol:
N-Formyl-1-amino-1-deoxy-D-glucitol: Similar in structure, this compound also has a formylamino group but differs in its specific functional group arrangements, leading to different biological activities.
The uniqueness of this compound lies in its specific formamido group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
89182-60-5 |
|---|---|
Fórmula molecular |
C7H15NO6 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]formamide |
InChI |
InChI=1S/C7H15NO6/c9-2-5(12)7(14)6(13)4(11)1-8-3-10/h3-7,9,11-14H,1-2H2,(H,8,10)/t4-,5+,6+,7+/m0/s1 |
Clave InChI |
ILXGPMLOFSWMBU-BDVNFPICSA-N |
SMILES |
C(C(C(C(C(CO)O)O)O)O)NC=O |
SMILES isomérico |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC=O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)NC=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


